molecular formula C11H14FNO4S2 B3071177 ((2-Fluorophenyl)sulfonyl)methionine CAS No. 1008243-60-4

((2-Fluorophenyl)sulfonyl)methionine

Cat. No.: B3071177
CAS No.: 1008243-60-4
M. Wt: 307.4 g/mol
InChI Key: JYLONKSMICIFOZ-UHFFFAOYSA-N
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Description

((2-Fluorophenyl)sulfonyl)methionine is a chemical compound with the molecular formula C11H14FNO4S2. It is also known by its IUPAC name, N-(2-fluorophenyl)sulfonylhomocysteine. This compound is characterized by the presence of a fluorophenyl group attached to a sulfonylmethionine moiety. It is a solid compound with a molecular weight of 307.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Fluorophenyl)sulfonyl)methionine typically involves the reaction of 2-fluorobenzenesulfonyl chloride with methionine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

((2-Fluorophenyl)sulfonyl)methionine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The sulfonyl group can be reduced to form sulfide derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

((2-Fluorophenyl)sulfonyl)methionine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Methionine: A naturally occurring amino acid with a similar structure but lacking the fluorophenyl and sulfonyl groups.

    Sulfonylmethionine: Similar to ((2-Fluorophenyl)sulfonyl)methionine but without the fluorine atom on the phenyl ring.

    Fluorophenylalanine: Contains a fluorophenyl group but lacks the sulfonyl and methionine moieties.

Uniqueness

This compound is unique due to the presence of both the fluorophenyl and sulfonyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the sulfonyl group allows for covalent modification of proteins .

Properties

IUPAC Name

2-[(2-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S2/c1-18-7-6-9(11(14)15)13-19(16,17)10-5-3-2-4-8(10)12/h2-5,9,13H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLONKSMICIFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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